molecular formula C24H20N2O3 B2995779 N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide CAS No. 923157-22-6

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide

Cat. No.: B2995779
CAS No.: 923157-22-6
M. Wt: 384.435
InChI Key: GNUDMRJNWQTWDS-UHFFFAOYSA-N
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Description

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a nicotinamide moiety attached to a chromen-4-one core, which is further substituted with an isopropylphenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of 4-isopropylbenzaldehyde with 4-hydroxycoumarin to form the chromen-4-one core. This intermediate is then reacted with nicotinoyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide
  • N-(2-(4-ethylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide
  • N-(2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide

Uniqueness

N-(2-(4-isopropylphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets, potentially making it more effective in certain applications compared to its analogs.

Properties

IUPAC Name

N-[4-oxo-2-(4-propan-2-ylphenyl)chromen-6-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15(2)16-5-7-17(8-6-16)23-13-21(27)20-12-19(9-10-22(20)29-23)26-24(28)18-4-3-11-25-14-18/h3-15H,1-2H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUDMRJNWQTWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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